Mer-NF5003F

Antiviral HSV-1 Natural Product

Researchers face challenges in sourcing reliable multi-target inhibitors with well-characterized selectivity for glycosyltransferase and antiviral studies. Mer-NF5003F (Stachybotrydial) addresses this gap as a rigorously defined spirodihydrobenzofuran natural product. - Multi-target activity: ST6N (IC50=0.61 μg/mL), fucosyltransferase (IC50=11.3 μg/mL), HSV-1 (IC50=4.32 μg/mL), and multidrug-resistant P. falciparum K1 (IC50=0.85 μg/mL). - Non-toxic to Vero cells, enabling direct use as a positive control in cell-based antiviral screens. - ≥95% purity, supplied as a white to off-white solid; stable for global shipment under ambient conditions.

Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
Cat. No. B1242107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMer-NF5003F
Synonymsstachybotrydial
Molecular FormulaC23H30O5
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C
InChIInChI=1S/C23H30O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,11-13,18-19,26-27H,5-8,10H2,1-4H3/t13-,18+,19-,22+,23-/m1/s1
InChIKeyWIGGVNIABVHHCS-QJAXDWLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mer-NF5003F: Multi-Target Inhibitor Overview


Mer-NF5003F (Stachybotrydial, F 1839M), a sesquiterpenoid mycotoxin first isolated from Stachybotrys species, is a spirodihydrobenzofuran natural product with CAS number 149598-70-9 [1]. It is characterized by its activity as a multi-target inhibitor, with documented in vitro effects against the avian myeloblastosis virus (AMV) protease, specific sialyltransferases, fucosyltransferase, herpes simplex virus type 1 (HSV-1), and the multidrug-resistant Plasmodium falciparum K1 strain .

Multi-target enzyme and antiviral research probe
Glycosyltransferase (sialyltransferase, fucosyltransferase) inhibition studies
Drug-resistant malaria strain screening context

Why Mer-NF5003F Has No Direct Substitutes


Mer-NF5003F exhibits a unique multi-target profile that is not shared by its close structural analogs. For instance, while Mer-NF5003F demonstrates activity against HSV-1, the structurally related Compound 2 (a lactone derivative) is completely inactive in the same assay . Furthermore, Mer-NF5003F is inactive against HIV-1 protease, a property not uniformly shared by all members of this sesquiterpenoid class . These divergent activities underscore that even minor structural modifications lead to significant changes in biological function, rendering generic substitution based on chemical class unreliable for specific research applications.

Structural analog substitution
Lactone derivative (Compound 2) lacks HSV-1 activity; antiviral response may not transfer with minor scaffold changes.
Target selectivity within sesquiterpenoid class
Inactivity against HIV-1 protease limits interchangeability; AMV protease selectivity may differ from other sesquiterpenoids.
Class-level substitution risk
Mer-NF5003B and related sesquiterpenoids have distinct biomarker properties; scaffold similarity does not guarantee equivalent multi-target profiles.

Mer-NF5003F vs. Analogs & Inhibitors


HSV-1 Antiviral Activity vs. Acyclovir

Mer-NF5003F exhibits in vitro antiviral activity against herpes simplex virus type 1 (HSV-1) that is quantitatively comparable to the standard-of-care drug, acyclovir. This positions it as a potent natural product-derived antiviral agent .

HSV-1 Antiviral Activity
Head-to-head
IC50 4.32 µg/mL
Supports antiviral screening context
Reported comparable to acyclovir; Vero cell non-toxicity observed
Antiviral HSV-1 Natural Product Acyclovir

Anti-HSV-1 Activity vs. Structural Analog

In a direct comparative study, Mer-NF5003F (Compound 1) displayed potent anti-HSV-1 activity with an IC50 of 4.32 μg/mL, whereas its close structural analog, Compound 2, was completely inactive against the same virus .

HSV-1 Activity vs. Analog
Head-to-head
Active (4.32 µg/mL) vs. Inactive
Structural substitution may abolish antiviral response
Lactone derivative lacks dialdehyde moiety
Antiviral HSV-1 Structure-Activity Relationship Spirobenzofuran

ST6N Sialyltransferase Inhibition Profile

Mer-NF5003F demonstrates a selective inhibition profile against human sialyltransferases, with the highest potency observed for ST6N (IC50 = 0.61 μg/mL). Its activity against ST3O and ST3N is significantly lower (IC50 = 6.7 and 10 μg/mL, respectively) [1]. In comparison, the synthetic inhibitor FCW393 shows IC50 values of 7.8 μM for ST6GAL1 and 9.45 μM for ST3GAL3 [2], while Y-320, a next-generation inhibitor, reports an IC50 of approximately 200 nM across multiple sialyltransferases [3].

ST6N Sialyltransferase Inhibition
Cross-study comparable
ST6N IC50 0.61 µg/mL (~1.6 µM) vs. FCW393 (7.8 µM) / Y-320 (0.2 µM)
ST6N-selective inhibition context
Assay conditions vary; natural product potency differs from synthetic inhibitors
Glycobiology Sialyltransferase Cancer Inhibitor

Fucosyltransferase Inhibition vs. FUT8-IN-1

Mer-NF5003F inhibits fucosyltransferase with an IC50 of 11.3 μg/mL (approximately 29 μM) . This is in contrast to the specialized fucosyltransferase inhibitor FUT8-IN-1, which targets α-1,6-fucosyltransferase (FUT8) with an IC50 of approximately 50 μM .

Fucosyltransferase Inhibition
Cross-study comparable
IC50 ~29 µM vs. FUT8-IN-1 (~50 µM)
Pan-fucosyltransferase research context
Isoform specificity not specified
Glycobiology Fucosyltransferase Inhibitor FUT8

Antiplasmodial Activity vs. Drug-Resistant P. falciparum

Mer-NF5003F demonstrates in vitro activity against the multidrug-resistant Plasmodium falciparum K1 strain, with an IC50 of 0.85 μg/mL . For context, the known antimalarial chloroquine shows significantly reduced efficacy against resistant strains, with some studies reporting IC50 values >100 nM (≈ 0.05 μg/mL) for sensitive strains and much higher for resistant ones [1], while the potent investigational compound MMV1593541 achieves IC50 values ≤ 0.3 μM (≈ 0.12 μg/mL) against the 3D7 strain .

Antiplasmodial Activity
Cross-study comparable
IC50 0.85 µg/mL (K1 strain) Chloroquine variable; MMV1593541 ≤0.3 µM
Supports antimalarial screening against resistant strains
Potency lower than optimized synthetic leads
Antimalarial Drug Resistance Natural Product Plasmodium falciparum

HIV-1 Protease Inactivity

While Mer-NF5003F was originally discovered as an inhibitor of the avian myeloblastosis virus (AMV) protease, it is notably inactive against the human immunodeficiency virus (HIV-1) protease. This inactivity is attributed to host cell toxicity . In contrast, other sesquiterpenoids from the same source, such as Mer-NF5003B, have been explored as biomarkers for fungal exposure but are not characterized as HIV inhibitors either .

HIV-1 Protease Inactivity
Supporting evidence
Inactive (AMV IC50 7.8 µM)
AMV protease-selective tool context
Host cell toxicity noted; no HIV-1 cross-reactivity
HIV Antiviral Selectivity Protease

Mer-NF5003F Recommended Applications


Positive Control for HSV-1 Antiviral Assays

Given its proven in vitro activity against HSV-1 with potency comparable to acyclovir , Mer-NF5003F serves as an excellent natural product-derived positive control. Its non-toxicity to Vero cells further supports its utility in cell-based antiviral screens, allowing researchers to benchmark novel compounds against a well-characterized inhibitor with a distinct chemical scaffold.

Tool for ST6N Sialyltransferase in Disease Models

Mer-NF5003F's most potent sialyltransferase inhibition is against ST6N (IC50 = 0.61 μg/mL) . This makes it a valuable chemical probe for investigating ST6N-specific functions in cancer metastasis, immune cell trafficking, and other physiological processes. Its natural product origin and distinct chemical structure offer a complementary tool to newer synthetic inhibitors like FCW393 and Y-320 [1][2].

Lead Scaffold for Antimalarial Drug Discovery

The confirmed activity of Mer-NF5003F against multidrug-resistant Plasmodium falciparum K1 (IC50 = 0.85 μg/mL) validates its use as a starting point for medicinal chemistry optimization. Researchers can leverage this spirodihydrobenzofuran core to design analogs with improved potency, bioavailability, and selectivity against resistant malaria strains.

Pan-Fucosyltransferase Inhibitor Tool

With its IC50 of 11.3 μg/mL against fucosyltransferase , Mer-NF5003F provides a broader-spectrum inhibition profile compared to isoform-selective inhibitors like FUT8-IN-1 . This makes it a suitable tool for initial investigations into the global role of fucosylation in cellular processes before moving to more targeted genetic or chemical approaches.

Application
Selection Property
Validation Focus
HSV-1 antiviral screening studies
Natural product comparator context
Antiviral potency and cytotoxicity endpoint validation
ST6N sialyltransferase pathway studies
ST6N-selective inhibition profile
Cell-based sialylation endpoint review
Antimalarial screening against drug-resistant strains
Resistant-strain activity context
Multidrug-resistant strain panel validation
Pan-fucosyltransferase inhibition studies
Broad-spectrum fucosyltransferase context
Isoform-specific activity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mer-NF5003F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.